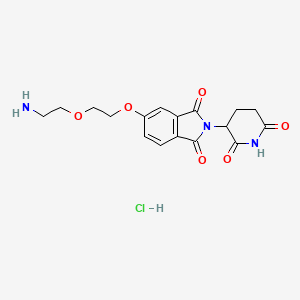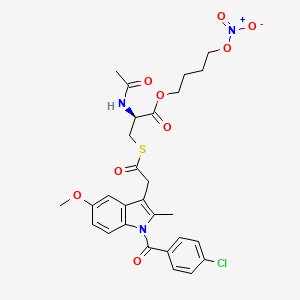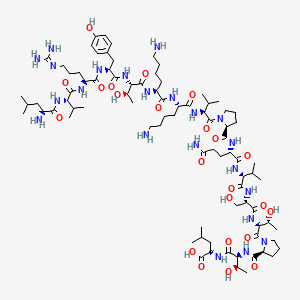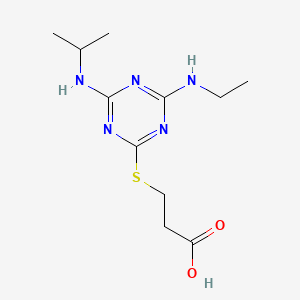
4-(1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylethynyl)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DC271 is a synthetic retinoid compound known for its role as a retinoic acid receptor (RAR) agonist. It mimics the cellular effects of endogenous all-trans-retinoic acid (ATRA) and synthetic retinoids like EC23 by binding to retinoid protein machinery such as cellular retinoic acid-binding protein II (CRABPII). This binding facilitates the translocation of ATRA into the nucleus, where it can exert its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DC271 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The key steps include:
Formation of the Quinoline Core: The synthesis begins with the formation of a quinoline core structure, which is achieved through cyclization reactions.
Ethynylation: An ethynyl group is introduced to the quinoline core via a Sonogashira coupling reaction.
Benzoic Acid Addition: The final step involves the addition of a benzoic acid moiety to the ethynylated quinoline core, resulting in the formation of DC271.
Industrial Production Methods
Industrial production of DC271 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Precise control of temperature and reaction time to ensure complete conversion of reactants.
Purification: Use of chromatographic techniques to purify the final product and remove impurities.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
DC271 undergoes various chemical reactions, including:
Oxidation: DC271 can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert DC271 into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in DC271 with another, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DC271 can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
DC271 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in retinoid assays to study retinoid signaling pathways.
Biology: Employed in cellular studies to investigate the role of retinoic acid in cell differentiation and proliferation.
Medicine: Potential therapeutic applications in treating diseases related to retinoid signaling, such as certain cancers and skin disorders.
Industry: Utilized in the development of new retinoid-based drugs and diagnostic tools .
Wirkmechanismus
DC271 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding facilitates the translocation of ATRA into the nucleus, where it can regulate gene expression by activating or repressing specific target genes. The molecular targets and pathways involved include:
RAR/RXR Heterodimers: DC271 binds to RAR/RXR heterodimers, which then bind to retinoic acid response elements (RAREs) in the DNA.
Gene Regulation: Activation of RAR/RXR heterodimers leads to the transcription of genes involved in cell differentiation, proliferation, and apoptosis
Vergleich Mit ähnlichen Verbindungen
DC271 is unique among retinoids due to its specific binding affinity and fluorescent properties. Similar compounds include:
All-trans-retinoic acid (ATRA): An endogenous retinoid with similar biological effects but different binding properties.
EC23: A synthetic retinoid with comparable cellular effects but distinct chemical structure.
9-cis-retinoic acid: Another retinoid with similar receptor binding but different biological activity .
Eigenschaften
Molekularformel |
C23H25NO2 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
4-[2-(4,4-dimethyl-1-propan-2-yl-2,3-dihydroquinolin-6-yl)ethynyl]benzoic acid |
InChI |
InChI=1S/C23H25NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-12,15-16H,13-14H2,1-4H3,(H,25,26) |
InChI-Schlüssel |
OCMSZODRCJAGHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)




![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)



![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)

